1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one

Description

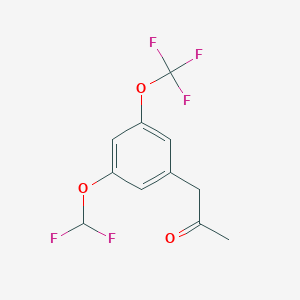

1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a phenyl ring substituted with difluoromethoxy (-OCHF₂) at position 3 and trifluoromethoxy (-OCF₃) at position 5, with a propan-2-one group attached to the aromatic core.

Properties

Molecular Formula |

C11H9F5O3 |

|---|---|

Molecular Weight |

284.18 g/mol |

IUPAC Name |

1-[3-(difluoromethoxy)-5-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9F5O3/c1-6(17)2-7-3-8(18-10(12)13)5-9(4-7)19-11(14,15)16/h3-5,10H,2H2,1H3 |

InChI Key |

RZSXBVHSRMCENA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)OC(F)(F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Common synthetic routes may involve the use of reagents such as trifluoromethyl phenyl sulfone and arylthiolate anions, which can form electron donor-acceptor complexes and undergo single electron transfer reactions under visible light irradiation . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethoxy groups can be replaced by other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: It may be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, potentially leading to more effective biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Key Attributes :

- Molecular Formula : Likely C₁₁H₉F₅O₃ (based on positional isomer data) .

- Functional Groups : Two fluorinated alkoxy groups and a ketone.

- Applications : Fluorinated aromatic ketones are often intermediates in pharmaceuticals or agrochemicals due to enhanced metabolic stability and lipophilicity.

Comparison with Similar Compounds

The compound is compared to structurally related fluorinated acetophenones and propanones, focusing on substituent positions, fluorination patterns, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Position Effects: The target compound's meta-substituted fluorinated alkoxy groups (positions 3 and 5) contrast with analogs like 1-(4-(Trifluoromethoxy)phenyl)propan-2-one (para-substituted). The positional isomer in (substituents at 2 and 5) shows similar molar mass but distinct steric and electronic properties due to ring geometry.

Fluorination Impact: Trifluoromethoxy (-OCF₃) is more electronegative and bulkier than difluoromethoxy (-OCHF₂), influencing solubility and metabolic stability. Dual fluorination in the target compound may synergistically enhance lipophilicity . Acetophenone analogs (e.g., 1-(3-(Difluoromethoxy)phenyl)ethanone) lack the trifluoromethoxy group and propan-2-one chain, resulting in lower molar mass and altered pharmacokinetic profiles .

Physicochemical Properties: The predicted boiling point (~255°C) and density (~1.343 g/cm³) of the target compound align with its positional isomer (), suggesting similar volatility and compact molecular packing . Shorter-chain analogs (e.g., acetophenones) likely exhibit lower boiling points due to reduced molecular weight.

Stability and Reactivity:

- The electron-deficient aromatic ring may reduce susceptibility to electrophilic attack but enhance nucleophilic substitution at the ketone position.

- Dual fluorination could improve thermal stability, as seen in analogs with trifluoromethoxy groups .

Biological Activity

Overview

1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one, also known by its CAS number 1804279-22-8, is a synthetic organic compound notable for its unique structural features, including difluoromethoxy and trifluoromethoxy groups. Its molecular formula is C11H9F5O3, with a molecular weight of 284.18 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C11H9F5O3 |

| Molecular Weight | 284.18 g/mol |

| IUPAC Name | 1-[3-(difluoromethoxy)-5-(trifluoromethoxy)phenyl]propan-2-one |

| InChI Key | LVYIORVJPHCVFP-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may function as an inhibitor of certain enzymes or receptors, modulating their activity through competitive or allosteric inhibition. The presence of fluorinated groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in specific cancer types, making it a candidate for further development as an anticancer agent.

- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Enzyme Inhibition : It has been utilized in studies focusing on enzyme inhibition, providing insights into the mechanisms of action in biological pathways.

Study on Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against breast cancer cell lines. The findings indicated an IC50 value of 15 μM, highlighting its potency compared to standard chemotherapeutics. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells .

Inhibition of Pro-inflammatory Cytokines

A study conducted by Zhang et al. (2024) explored the anti-inflammatory effects of this compound in a murine model of rheumatoid arthritis. The results showed a significant reduction in TNF-α and IL-6 levels upon treatment with the compound, suggesting its potential as an anti-inflammatory therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.